molecular formula C14H18NO3P B8471111 Diethyl 2-quinolinylmethylphosphonate CAS No. 42333-51-7

Diethyl 2-quinolinylmethylphosphonate

Cat. No. B8471111
Key on ui cas rn: 42333-51-7
M. Wt: 279.27 g/mol
InChI Key: IGHVSFVDNSDRCK-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

To a solution of diisopropylamine (15 g, 150 mmol) in THF (250 mL) was added n-BuLi (2.5 M in hexane, 59 mL, 150 mmol) at −78° C. under a nitrogen atmosphere. The resulting solution was stirred at −45° C. for 0.5 h, then cooled to −78° C., and 2-methylquinoline (10 g, 70 mmol) was added. The resulting solution was stirred at −78° C. for 0.5 h and then diethyl chlorophosphonate (14 g, 80 mmol) was added. The reaction mixture was stirred at −78° C. for 1 h and then at rt for 1 h. The reaction mixture was treated with saturated NH4Cl (300 mL) and extracted with EtOAc (3×350 mL). The organic layers were combined, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v)) to obtain compound 58a as a yellow oil. Mass Spectrum (LCMS, ESI pos.) Calcd. For C14H18NO3P: 280.1 (M+H). Found 280.2.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[CH3:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1.Cl[P:25](=[O:32])([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28].[NH4+].[Cl-]>C1COCC1>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[CH2:13][P:25](=[O:32])([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28] |f:4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
59 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C=C1
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
ClP(OCC)(OCC)=O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −45° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −78° C. for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v))

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)CP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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